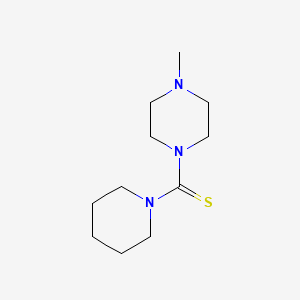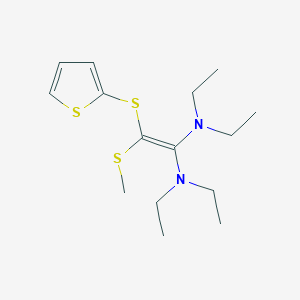
1,1-Ethenediamine, N,N,N',N'-tetraethyl-2-(methylthio)-2-(2-thienylthio)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1-Ethenediamine, N,N,N’,N’-tetraethyl-2-(methylthio)-2-(2-thienylthio)- is a complex organic compound that features both sulfur and nitrogen atoms within its structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-Ethenediamine, N,N,N’,N’-tetraethyl-2-(methylthio)-2-(2-thienylthio)- typically involves multi-step organic reactions. One possible synthetic route could involve the alkylation of 1,1-Ethenediamine with ethyl groups, followed by the introduction of methylthio and thienylthio groups through nucleophilic substitution reactions. The reaction conditions may include the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound might involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters would be essential to achieve high yields and purity. Safety measures would also be crucial due to the potential hazards associated with handling sulfur-containing compounds.
Chemical Reactions Analysis
Types of Reactions
1,1-Ethenediamine, N,N,N’,N’-tetraethyl-2-(methylthio)-2-(2-thienylthio)- can undergo various types of chemical reactions, including:
Oxidation: The sulfur atoms in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the thio groups or to modify the nitrogen atoms.
Substitution: The ethyl groups or thio groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions may include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions would vary depending on the desired transformation, but typically involve controlled temperatures, solvents, and catalysts.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce new functional groups into the molecule.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a ligand in coordination chemistry or as a probe in biochemical assays.
Medicine: Investigation of its pharmacological properties and potential therapeutic applications.
Industry: Use as an intermediate in the production of specialty chemicals or materials.
Mechanism of Action
The mechanism by which 1,1-Ethenediamine, N,N,N’,N’-tetraethyl-2-(methylthio)-2-(2-thienylthio)- exerts its effects would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The molecular targets and pathways involved would be identified through experimental studies and computational modeling.
Comparison with Similar Compounds
Similar Compounds
1,1-Ethenediamine, N,N,N’,N’-tetraethyl-2-(methylthio)-2-(phenylthio)-: Similar structure but with a phenyl group instead of a thienyl group.
1,1-Ethenediamine, N,N,N’,N’-tetraethyl-2-(methylthio)-2-(methylthio)-: Similar structure but with two methylthio groups.
1,1-Ethenediamine, N,N,N’,N’-tetraethyl-2-(ethylthio)-2-(2-thienylthio)-: Similar structure but with an ethylthio group instead of a methylthio group.
Uniqueness
The uniqueness of 1,1-Ethenediamine, N,N,N’,N’-tetraethyl-2-(methylthio)-2-(2-thienylthio)- lies in its specific combination of functional groups, which may confer unique chemical reactivity and biological activity compared to similar compounds. This uniqueness can be leveraged in various applications, making it a valuable compound for further research and development.
Properties
CAS No. |
193749-94-9 |
|---|---|
Molecular Formula |
C15H26N2S3 |
Molecular Weight |
330.6 g/mol |
IUPAC Name |
1-N,1-N,1-N',1-N'-tetraethyl-2-methylsulfanyl-2-thiophen-2-ylsulfanylethene-1,1-diamine |
InChI |
InChI=1S/C15H26N2S3/c1-6-16(7-2)14(17(8-3)9-4)15(18-5)20-13-11-10-12-19-13/h10-12H,6-9H2,1-5H3 |
InChI Key |
VSQOJLBLVDRDRL-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C(=C(SC)SC1=CC=CS1)N(CC)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![tert-Butyl 15-(piperazin-1-yl)-4-oxa-3,8,11,17-tetraazabicyclo[11.3.1]heptadeca-1(17),13,15-triene-8-carboxylate](/img/structure/B12566311.png)
![[6-(Chloromethyl)pyridin-2-YL]methyl acetate](/img/structure/B12566321.png)
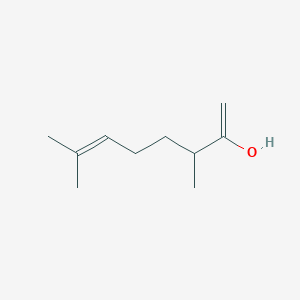
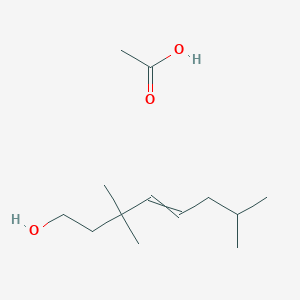
![N,N'-[Methylenedi(2,1-phenylene)]bis(N'-octadecylurea)](/img/structure/B12566351.png)
![[(R,E)-2-Hydroxy-3-pentenyl]carbamic acid tert-butyl ester](/img/structure/B12566362.png)
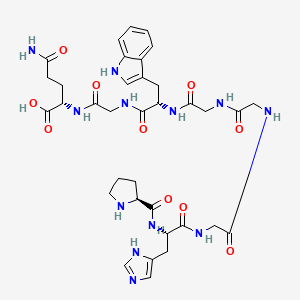
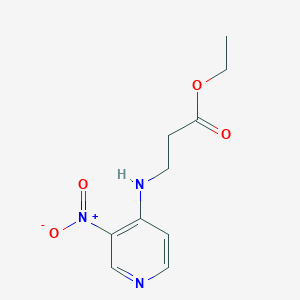
![4-Propyl-4'-[4-(trifluoromethoxy)cyclohexyl]biphenyl](/img/structure/B12566378.png)
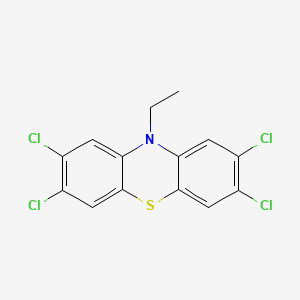
![Diethyl {[4-(bromomethyl)phenyl]methyl}propanedioate](/img/structure/B12566381.png)
![2-{2-[4-(2-Hydroxyethoxy)benzene-1-sulfonyl]phenoxy}ethan-1-ol](/img/structure/B12566386.png)

